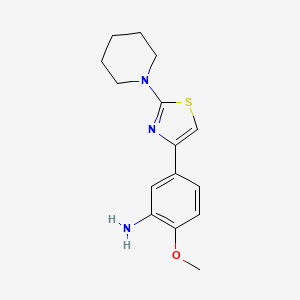

2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline

Description

2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a thiazole ring, a piperidine moiety, and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

Molecular Formula |

C15H19N3OS |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

2-methoxy-5-(2-piperidin-1-yl-1,3-thiazol-4-yl)aniline |

InChI |

InChI=1S/C15H19N3OS/c1-19-14-6-5-11(9-12(14)16)13-10-20-15(17-13)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8,16H2,1H3 |

InChI Key |

HTZKUBSZUNWNOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCCCC3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine . The purity of the synthesized compounds is usually confirmed through C, H, and N analysis, and the structure is analyzed using IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline exhibits significant antimicrobial activity. Thiazole derivatives are often associated with the inhibition of microbial growth through various mechanisms, including enzyme inhibition. Studies have shown that this compound can inhibit specific enzymes related to microbial proliferation, making it a promising candidate for developing new antimicrobial agents .

Case Study:

In a study evaluating various thiazole derivatives, 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents, indicating its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer potential of 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline has also been investigated. It has shown effectiveness in inhibiting cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve the modulation of key cellular pathways that regulate cell proliferation and apoptosis .

Case Study:

In vitro studies revealed that the compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values indicating effective dose ranges. For instance, one study reported an IC50 value of 26.8 µM against MDA-MB-231 cells, showcasing its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . Molecular docking studies have provided insights into the three-dimensional geometrical view of the ligand binding to their protein receptor .

Comparison with Similar Compounds

2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

What sets 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline apart is its unique combination of a methoxy group, a piperidine moiety, and a thiazole ring, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition, including a methoxy group, an aniline moiety, a piperidine ring, and a thiazole ring, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following chemical structure:

This structure includes:

- Methoxy group : Contributes to electron donation.

- Aniline moiety : Enhances the compound's reactivity.

- Piperidine ring : Provides structural rigidity and potential interactions with biological targets.

- Thiazole ring : Known for its diverse biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline exhibits significant antimicrobial properties. Thiazole derivatives are commonly associated with the inhibition of microbial growth through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes essential for microbial survival, thereby demonstrating potential as an effective antimicrobial agent.

- In vitro Studies : In studies involving various bacterial strains, this compound showed promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

| Microbial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| E. coli | 15 | Levofloxacin (8.1) |

| S. aureus | 10 | Nystatin (3.9) |

| C. albicans | 20 | - |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, highlighting its efficacy against various cancer cell lines:

- Cell Line Studies : The compound has been tested against multiple human cancer cell lines, demonstrating significant growth inhibition. For instance, it was found to inhibit the proliferation of glioma cells effectively .

- Mechanism of Action : The anticancer activity is believed to be mediated through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Specifically, it may interact with oncogenes and tumor suppressor pathways .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives similar to 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline in clinical settings:

- Study on Glioma Cells : A study demonstrated that thiazole derivatives significantly inhibited Na+/K(+)-ATPase and Ras oncogene activity in glioma cells, suggesting a pathway for therapeutic intervention .

- Antimicrobial Efficacy : Another study reported that related compounds exhibited potent antibacterial activity against resistant strains of bacteria, showcasing the potential for developing new antibiotics based on this scaffold .

The biological activity of 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline can be attributed to several mechanisms:

- Binding Interactions : The compound is believed to bind to specific enzymes or receptors critical for microbial growth and cancer cell proliferation.

- Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell cycle regulation and apoptosis, the compound can induce cell death in cancer cells while inhibiting microbial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.